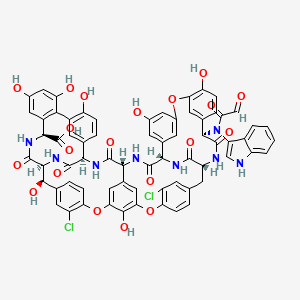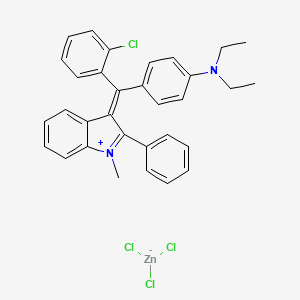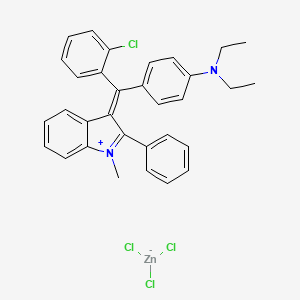
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) is a complex organic molecule with a unique structure that combines elements of indole, chlorophenyl, and cyclohexadienylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) typically involves a multi-step process. The initial step often includes the formation of the indole derivative, followed by the introduction of the chlorophenyl group. The final step involves the formation of the cyclohexadienylidene structure and the incorporation of the diethylammonium trichlorozincate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-): has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-): shares similarities with other indole derivatives and chlorophenyl compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, leading to distinct chemical and biological properties. Its specific combination of indole, chlorophenyl, and cyclohexadienylidene groups sets it apart from other similar compounds.
(4-((o-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)cyclohexa-2,5-dien-1-ylidene)diethylammonium trichlorozincate(1-) , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
94276-90-1 |
|---|---|
分子式 |
C32H30Cl4N2Zn |
分子量 |
649.8 g/mol |
IUPAC名 |
4-[(E)-(2-chlorophenyl)-(1-methyl-2-phenylindol-1-ium-3-ylidene)methyl]-N,N-diethylaniline;trichlorozinc(1-) |
InChI |
InChI=1S/C32H30ClN2.3ClH.Zn/c1-4-35(5-2)25-21-19-23(20-22-25)30(26-15-9-11-17-28(26)33)31-27-16-10-12-18-29(27)34(3)32(31)24-13-7-6-8-14-24;;;;/h6-22H,4-5H2,1-3H3;3*1H;/q+1;;;;+2/p-3 |
InChIキー |
VTJADDNTFFSOLY-UHFFFAOYSA-K |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)/C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C3=CC=CC=C3[N+](=C2C4=CC=CC=C4)C)C5=CC=CC=C5Cl.Cl[Zn-](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


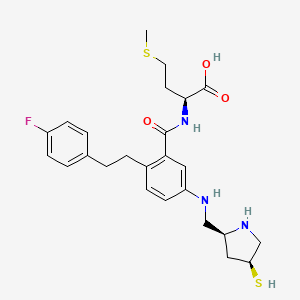

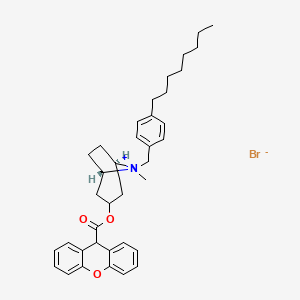

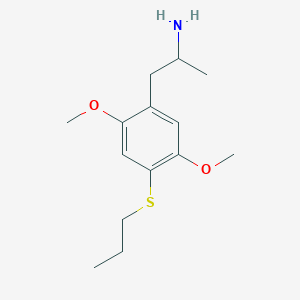
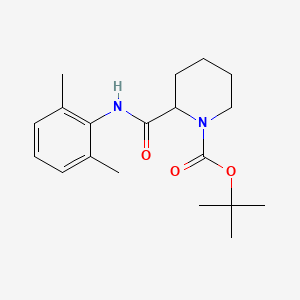
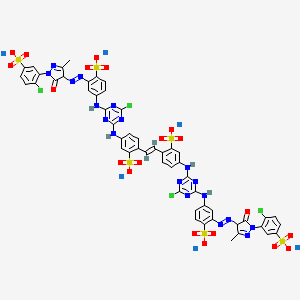
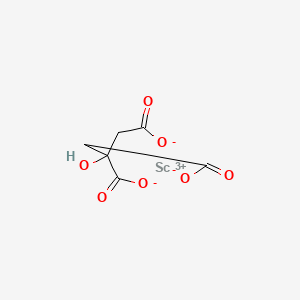

![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)


